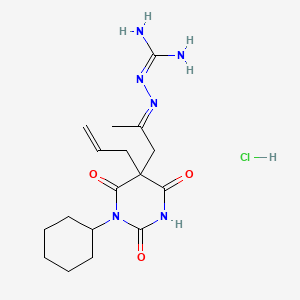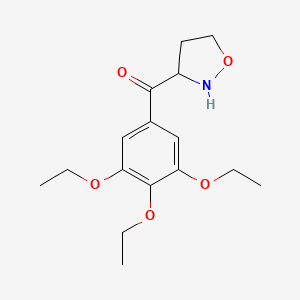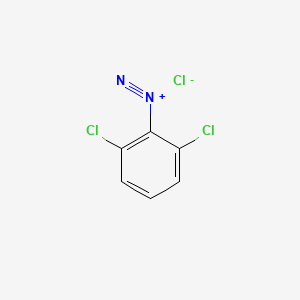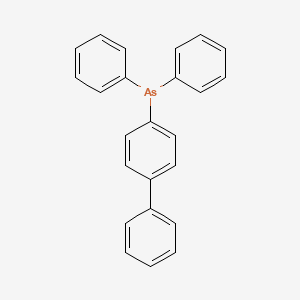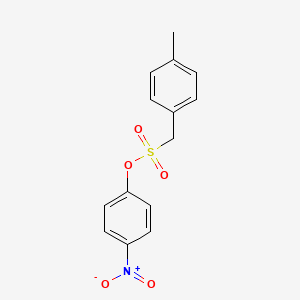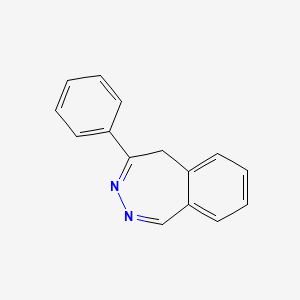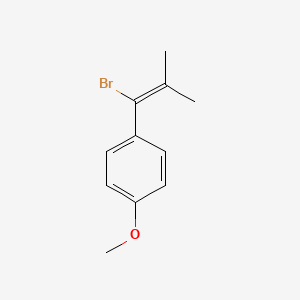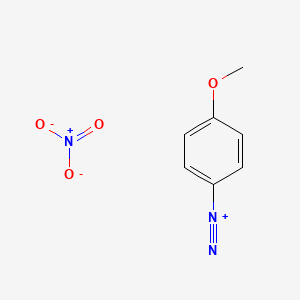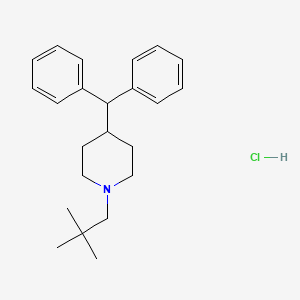
Piperidine, 1-(2,2-dimethylpropyl)-4-(diphenylmethyl)-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperidine, 1-(2,2-dimethylpropyl)-4-(diphenylmethyl)-, hydrochloride: is a chemical compound that belongs to the class of piperidines. Piperidines are a group of organic compounds that contain a six-membered ring with five carbon atoms and one nitrogen atom. This particular compound is characterized by the presence of a 2,2-dimethylpropyl group and a diphenylmethyl group attached to the piperidine ring, with the hydrochloride salt form enhancing its solubility in water.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Piperidine, 1-(2,2-dimethylpropyl)-4-(diphenylmethyl)-, hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of amino alcohols.
Introduction of the 2,2-Dimethylpropyl Group: This step involves the alkylation of the piperidine ring with a suitable alkylating agent, such as 2,2-dimethylpropyl chloride, under basic conditions.
Attachment of the Diphenylmethyl Group: The diphenylmethyl group can be introduced through a Friedel-Crafts alkylation reaction, where the piperidine ring is treated with diphenylmethanol in the presence of a Lewis acid catalyst.
Formation of the Hydrochloride Salt: The final step involves the treatment of the compound with hydrochloric acid to form the hydrochloride salt, which enhances its solubility and stability.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the piperidine ring or the attached groups are oxidized to form various oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups attached to the piperidine ring, such as reducing ketones to alcohols.
Substitution: The compound can undergo substitution reactions, where one of the attached groups is replaced by another group through nucleophilic or electrophilic substitution mechanisms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, acyl halides, and sulfonyl chlorides are used for substitution reactions under appropriate conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of the piperidine ring or the attached groups.
Reduction: Reduced forms of the functional groups, such as alcohols or amines.
Substitution: Substituted derivatives with different functional groups attached to the piperidine ring.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: The compound is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Catalysis: It can act as a ligand in catalytic reactions, facilitating the formation of various chemical bonds.
Biology:
Biochemical Studies: The compound is used in biochemical studies to investigate the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Medicine:
Drug Development: Piperidine derivatives are often explored for their potential therapeutic properties, including analgesic, anti-inflammatory, and antipsychotic effects.
Industry:
Material Science: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of Piperidine, 1-(2,2-dimethylpropyl)-4-(diphenylmethyl)-, hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Piperidine: The parent compound with a simpler structure.
1-(2,2-Dimethylpropyl)piperidine: A similar compound lacking the diphenylmethyl group.
4-(Diphenylmethyl)piperidine: A similar compound lacking the 2,2-dimethylpropyl group.
Uniqueness: Piperidine, 1-(2,2-dimethylpropyl)-4-(diphenylmethyl)-, hydrochloride is unique due to the presence of both the 2,2-dimethylpropyl and diphenylmethyl groups, which confer specific chemical and biological properties. These groups enhance the compound’s solubility, stability, and potential interactions with biological targets, making it a valuable compound in various scientific and industrial applications.
Propriétés
Numéro CAS |
37015-90-0 |
|---|---|
Formule moléculaire |
C23H32ClN |
Poids moléculaire |
358.0 g/mol |
Nom IUPAC |
4-benzhydryl-1-(2,2-dimethylpropyl)piperidine;hydrochloride |
InChI |
InChI=1S/C23H31N.ClH/c1-23(2,3)18-24-16-14-21(15-17-24)22(19-10-6-4-7-11-19)20-12-8-5-9-13-20;/h4-13,21-22H,14-18H2,1-3H3;1H |
Clé InChI |
TWEHKNNGAKFCKJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CN1CCC(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 10-[(2S,3S)-3-hexyloxiran-2-yl]decanoate](/img/structure/B14666722.png)

![Dispiro[2.0.2.5]undecane, 8-methylene-](/img/structure/B14666732.png)
